3-(Benzyloxy)benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIWWDGQCBSSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyloxy Benzene 1 Sulfonyl Chloride
Multistep Synthetic Routes and Precursor Transformations
A common and well-established approach to synthesizing 3-(benzyloxy)benzene-1-sulfonyl chloride involves a series of sequential reactions. This strategy begins with a substituted benzenesulfonic acid and modifies it through several steps to arrive at the final product.
Diazotization and Hydrolysis of Amino-substituted Benzenesulfonic Acids
The initial step in this multistep synthesis often involves the transformation of an amino group on the benzene (B151609) ring into a hydroxyl group. This is typically accomplished through a diazotization reaction followed by hydrolysis. Starting with 3-aminobenzenesulfonic acid, the amino group is converted into a diazonium salt using a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures. google.comgoogle.com The resulting diazonium salt is often unstable and is immediately subjected to hydrolysis, typically by warming the aqueous solution, which yields 3-hydroxybenzenesulfonic acid. This transformation is a foundational method for preparing phenol (B47542) derivatives from aromatic amines.
O-Alkylation with Benzyl (B1604629) Halides and Derivatives
Following the formation of 3-hydroxybenzenesulfonic acid, the next step is the introduction of the benzyl group via O-alkylation. This Williamson ether synthesis-type reaction involves treating the hydroxyl group of the benzenesulfonic acid with a benzyl halide, most commonly benzyl chloride or benzyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide to form the desired ether linkage. This results in the formation of the 3-(benzyloxy)benzenesulfonic acid intermediate.
Conversion of Benzenesulfonate Salts to Sulfonyl Chlorides Using Halogenating Agents
The final step in this multistep sequence is the conversion of the sulfonic acid group into a sulfonyl chloride. This is a crucial transformation, as sulfonyl chlorides are significantly more reactive and versatile in subsequent reactions. acs.org The 3-(benzyloxy)benzenesulfonic acid, or more commonly its corresponding sodium salt, is treated with a halogenating agent.
Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most traditional and widely used. orgsyn.org The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. google.com Another option is phosphorus oxychloride (POCl₃). orgsyn.org More recently, other chlorinating agents like 1,3,5-trichloro-1,3,5-triazinane (TAPC) have been developed as efficient alternatives for this conversion under mild, solvent-free conditions. lookchem.com The reaction effectively replaces the -OH group of the sulfonic acid with a chlorine atom, yielding the final product, this compound. researchgate.net
| Halogenating Agent | Typical Conditions | Advantages |
| Thionyl Chloride (SOCl₂) | Often used in excess, sometimes with a catalyst or in a solvent like toluene (B28343). google.com | Gaseous byproducts (SO₂, HCl) are easily removed. |
| Phosphorus Pentachloride (PCl₅) | Reaction with the dry sodium salt of the sulfonic acid, often heated. orgsyn.org | Effective for converting sulfonic acid salts. |
| Phosphorus Oxychloride (POCl₃) | Similar to PCl₅, used with the sulfonic acid salt. orgsyn.org | An alternative to PCl₅. |
| TAPC | Grinding with the sulfonic acid, often solvent-free at room temperature. lookchem.com | Mild conditions, high yields, and operational simplicity. lookchem.com |
Direct and Selective Chlorosulfonation Strategies
An alternative to the multistep route is the direct chlorosulfonation of benzyloxybenzene (benzyl phenyl ether). This method introduces the sulfonyl chloride group directly onto the aromatic ring in a single step. The reaction involves treating benzyloxybenzene with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). google.com
The benzyloxy group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the direct chlorosulfonation of benzyloxybenzene will primarily yield a mixture of 2-(benzyloxy)benzene-1-sulfonyl chloride and 4-(benzyloxy)benzene-1-sulfonyl chloride. Achieving high selectivity for the meta-position, required for this compound, through this direct approach is challenging due to the directing effects of the ether group. Therefore, this method is generally more suitable for the synthesis of the ortho and para isomers. sigmaaldrich.com
Emerging and Sustainable Synthetic Approaches
In recent years, there has been a growing interest in developing more sustainable and efficient methods for organic synthesis. This includes the synthesis of aryl sulfonyl chlorides.
Photocatalytic Synthesis of Aryl Sulfonyl Chlorides
Photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and sustainable reaction pathways. researchgate.net Recent research has demonstrated the synthesis of aryl sulfonyl chlorides from arenediazonium salts using heterogeneous photocatalysts under visible light irradiation. acs.orgnih.gov This method provides a sustainable alternative to the classical Meerwein chlorosulfonylation reaction. acs.orgnih.gov
In a typical setup, an arenediazonium salt, which can be generated from the corresponding aniline, reacts with a source of sulfur dioxide (SO₂) in the presence of a photocatalyst, such as potassium poly(heptazine imide), under visible light. acs.orgnih.gov Thionyl chloride can serve as an in-situ source of SO₂ and HCl. acs.orgnih.gov This photocatalytic approach often exhibits high functional group tolerance and can proceed at room temperature, providing high yields of the desired sulfonyl chloride. acs.orgnih.gov While not yet specifically detailed for this compound, this methodology represents a promising and greener future direction for the synthesis of this and related compounds, starting from the corresponding diazonium salt derived from 3-(benzyloxy)aniline.
| Parameter | Research Finding |
| Catalyst | Potassium poly(heptazine imide) (K-PHI), a heterogeneous metal-free photocatalyst. acs.orgnih.gov |
| Light Source | Visible light (e.g., 465 nm LED or white light). acs.orgnih.gov |
| Reactants | Arenediazonium tetrafluoroborates, thionyl chloride (as SO₂ and HCl source), water. acs.orgnih.gov |
| Conditions | Room temperature, typically in a solvent like acetonitrile (B52724). nih.gov |
| Yields | Generally high, ranging from 50-95% for various substrates. acs.orgnih.gov |
| Advantages | Sustainable (uses visible light), mild conditions, high functional group tolerance. acs.orgnih.gov |
Oxidative Chlorination of Thiol and Disulfide Precursors
The synthesis of aryl sulfonyl chlorides, including this compound, can be efficiently achieved through the oxidative chlorination of corresponding thiol and disulfide precursors. This method offers a direct route to the desired sulfonyl chloride.
A notable development in this area is the use of 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and effective reagent for this transformation. lookchem.com This method is applicable to a variety of sulfur-containing starting materials, such as thiols and disulfides, converting them into the corresponding aryl sulfonyl chlorides in good to excellent yields. lookchem.com The process is straightforward and practical, providing a valuable alternative to traditional methods. lookchem.com The reaction conditions are generally mild, making it compatible with a wide range of functional groups. lookchem.com
Another effective system for oxidative chlorination involves the use of oxone and a halide source, such as potassium chloride (KCl), in an aqueous medium. This approach allows for the efficient conversion of thiols and disulfides to their respective sulfonyl chlorides. rsc.org For instance, various symmetrical disulfides have been shown to undergo efficient oxyhalogenation with two equivalents of oxone and two equivalents of KCl in water at room temperature, yielding sulfonyl chlorides in high yields, typically between 82% and 98%. rsc.org
The general reaction scheme for the oxidative chlorination of a disulfide to a sulfonyl chloride can be represented as follows:
Ar-S-S-Ar + Oxidizing Agent/Cl⁻ → 2 Ar-SO₂Cl
This method circumvents the often harsh conditions required in other synthetic routes, presenting a greener and more efficient alternative.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. In the context of sulfonyl chloride synthesis, microwave irradiation has been successfully employed to accelerate the conversion of various starting materials.
The advantages of microwave-assisted synthesis are also evident in the preparation of various other sulfonyl chlorides, where yields have been reported in the range of 44-65%. nih.gov The choice of solvent is crucial in these reactions, with mixtures such as THF:EtOH:H₂O (1:2:2) proving effective. nih.gov
| Starting Material | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |
| Substituted Bromide | 19-23% (N/A) | 60-65% (15 min) |
| Benzyloxy-substituted Phenylheptyl Bromide | 38-40% (24 h) | 50-52% (15 min) |
This table illustrates the significant improvements in yield and reaction time achieved with microwave-assisted synthesis compared to conventional heating methods for the preparation of sulfonyl chloride precursors.
Microwave irradiation has also been investigated for the synthesis of other heterocyclic compounds, demonstrating its broad applicability in accelerating organic reactions. rsc.orgmdpi.comresearchgate.net
Continuous Flow Synthesis for Enhanced Efficiency and Safety
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for straightforward scaling-up. nih.govrsc.org These benefits are particularly relevant to the synthesis of sulfonyl chlorides, which can involve exothermic reactions and reactive intermediates.
While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the provided search results, the principles of flow chemistry are highly applicable. The synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and fine chemicals, has been successfully demonstrated using continuous flow setups. nih.govrsc.org
A general workflow for the continuous flow synthesis of a sulfonyl chloride could involve pumping a solution of the starting material (e.g., a sulfonic acid or a thiol precursor) and the chlorinating agent through a heated reactor coil. The short residence time within the reactor can lead to rapid conversion and minimize the formation of byproducts. The product stream can then be collected and purified.
The advantages of this approach include:
Enhanced Safety: Small reaction volumes within the flow reactor minimize the risks associated with exothermic reactions.
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and purity. nih.gov
Scalability: Production can be scaled up by running the flow process for longer durations or by using parallel reactor systems. rsc.org
The development of a continuous flow process for this compound would represent a significant advancement in its manufacturing, offering a safer, more efficient, and scalable route.
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield.
The primary route to this compound involves the electrophilic sulfonation of 3-(benzyloxy)benzene, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. The benzyloxy group is an ortho-, para-directing group; however, steric hindrance from the bulky benzyloxy group can influence the regioselectivity of the sulfonation reaction.
The formation of the sulfonyl chloride from the sulfonic acid is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The mechanism of this conversion involves the initial formation of a mixed anhydride (B1165640), followed by nucleophilic attack by the chloride ion to displace the leaving group and form the sulfonyl chloride.
In the case of oxidative chlorination of thiols or disulfides, the mechanism is believed to proceed through a series of oxidation and chlorination steps. For instance, when using DCDMH, it is proposed that the reagent acts as a source of electrophilic chlorine, which reacts with the sulfur species to form a sulfenyl chloride intermediate. Subsequent oxidation and further chlorination lead to the final sulfonyl chloride. A plausible mechanism for the oxidative chlorination of benzylic sulfides with DCDMH has been proposed. lookchem.com
Process Optimization and Yield Enhancement in this compound Synthesis
Optimizing the synthesis of this compound involves careful consideration of various reaction parameters to maximize the yield and purity of the final product.
Influence of Solvent Systems and Reaction Media
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and the solubility of reactants and products.
In the synthesis of sulfonyl chlorides, the solvent system can affect the efficiency of the reaction. For instance, in the oxidative chlorination of a benzylsulfide with DCDMH, acetonitrile was found to be a highly effective solvent, leading to a clean reaction and the desired product within an hour at 5°C. lookchem.com In contrast, the reaction was much slower in non-polar solvents like dichloromethane (B109758) and toluene, and in dimethylformamide (DMF), the starting material was consumed without the formation of the desired product. lookchem.com
The use of aqueous solvent systems has also been explored. For the oxyhalogenation of thiols and disulfides with oxone-KX, water was used as the solvent, providing an environmentally friendly and efficient medium for the reaction. rsc.org
In microwave-assisted syntheses, solvent mixtures are often employed to achieve the desired dielectric properties for efficient microwave absorption and to ensure the solubility of all reaction components. A mixture of THF:EtOH:H₂O (1:2:2) has been shown to be effective in the microwave-assisted synthesis of sodium sulfonates, which are precursors to sulfonyl chlorides. nih.gov
The selection of an appropriate solvent is therefore a critical parameter that must be optimized for each specific synthetic methodology to achieve the best possible results.
Impact of Temperature and Pressure Control
Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of chemical reactions.
Temperature:
In the synthesis of sulfonyl chlorides via chlorosulfonation, temperature control is critical to minimize the formation of byproducts. Lower temperatures, typically between 0 and 5°C, are often employed to reduce the rate of competing side reactions, such as the formation of sulfones. For example, in the preparation of benzenesulfonyl chloride from benzene and chlorosulfonic acid, maintaining the temperature between 20° and 25°C is recommended. orgsyn.org
However, in some cases, higher temperatures may be necessary to drive the reaction to completion. For instance, in a particular synthesis of aryl-substituted 1,4-dihydroquinolines, switching to a higher boiling point solvent (chlorobenzene) and conducting the reaction at a higher temperature completely eliminated the formation of an unwanted byproduct. researchgate.net
Pressure:
While many sulfonyl chloride syntheses are conducted at atmospheric pressure, pressure can be a useful parameter to control, particularly in continuous flow systems. By operating at elevated pressures, it is possible to heat solvents above their normal boiling points, thereby accelerating reaction rates. This is a common strategy in flow chemistry to achieve rapid and efficient transformations.
The optimal temperature and pressure for the synthesis of this compound will depend on the specific synthetic route being employed. Careful control of these parameters is essential for maximizing the yield and purity of the desired product.
Role of Catalysts and Additives in Reaction Efficiency
Catalysis in Precursor Synthesis
The synthesis of the key intermediate, 3-(phenylmethoxy)phenol, from resorcinol (B1680541) and benzyl chloride can be optimized using phase transfer catalysis (PTC). researchgate.net The use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) under liquid-liquid-liquid phase transfer catalysis conditions has been shown to achieve 100% selectivity for the desired mono-alkylated product, with no detectable formation of the bis-alkylated byproduct. researchgate.net This method not only improves selectivity but also allows for the catalyst-rich phase to be recovered and reused multiple times with minimal impact on reactivity, aligning with principles of green chemistry. researchgate.net
Catalysis in the Chlorination Step
The conversion of 3-(benzyloxy)benzenesulfonic acid to its corresponding sulfonyl chloride is a critical step where catalysts are essential for efficiency.
Amide Catalysis: The reaction between 3-(benzyloxy)benzenesulfonic acid and a chlorinating agent like thionyl chloride can be accelerated by a catalytic amount of dimethylformamide (DMF).
Electrophilic Additives: In related preparations of benzenesulfonyl chlorides, the presence of an electrophilic sulfonating agent, such as sulfuric acid or sulfur trioxide, has been found to be crucial when reacting benzenesulfonic acid with thionyl chloride. google.com This prevents the formation of the benzenesulfonic acid anhydride byproduct. google.com
Activating Agents: Modern one-pot methods often utilize activating agents to convert the sulfonic acid into a more reactive intermediate. Agents like trichloroacetonitrile (B146778) and cyanuric chloride are used to form the sulfonyl chloride in situ before subsequent reactions. rsc.org A novel and efficient method employs trichloroacetonitrile (TAPC) as a chlorinating agent, which allows for mild reaction conditions, short reaction times, and high efficiency. organic-chemistry.org
Advanced Catalytic Systems
Broader research into the synthesis of aryl sulfonyl chlorides has introduced advanced catalytic systems that offer sustainable and efficient alternatives.
Sandmeyer-Type Reactions: A traditional method for preparing sulfonyl chlorides involves a Sandmeyer-type reaction using copper salts, such as CuCl or CuCl₂, as catalysts for the single electron transfer (SET) process from an arenediazonium salt. acs.orgacs.org
Photocatalysis: Recent advancements have employed heterogeneous, transition-metal-free photocatalysts like potassium poly(heptazine imide). acs.orgacs.org This method allows for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions (visible light, room temperature) with yields ranging from 50-95%. acs.org
The following table summarizes the role of various catalysts and additives in the synthesis of this compound and related compounds.
Interactive Data Table: Catalysts and Additives in Sulfonyl Chloride Synthesis
| Catalyst / Additive | Synthetic Step | Role / Function | Key Research Findings | Source(s) |
| Tetrabutylammonium Bromide (TBAB) | Precursor Synthesis (Resorcinol + Benzyl Chloride) | Phase Transfer Catalyst | Achieves 100% selectivity for 3-(phenylmethoxy)phenol; allows for catalyst recycling. | researchgate.net |
| Dimethylformamide (DMF) | Chlorination of Sulfonic Acid | Catalyst | Accelerates the reaction between 3-(benzyloxy)benzenesulfonic acid and thionyl chloride. | |
| Sulfuric Acid (H₂SO₄) | Chlorination of Sulfonic Acid | Electrophilic Additive | Prevents formation of anhydride byproduct when reacting sulfonic acid with thionyl chloride. | google.com |
| Copper(I) Chloride (CuCl) | Sulfonyl Chloride Synthesis from Diazonium Salt | Sandmeyer Catalyst | Catalyzes the single electron transfer (SET) to produce sulfonyl chlorides in low-to-moderate yields. | acs.orgacs.org |
| Potassium Poly(heptazine imide) | Sulfonyl Chloride Synthesis from Diazonium Salt | Heterogeneous Photocatalyst | Sustainable, metal-free synthesis under mild conditions; yields of 50-95%. | acs.orgacs.org |
| Trichloroacetonitrile (TAPC) | Chlorination of Sulfonic Acid | Chlorinating Agent | Enables efficient conversion under mild conditions with short reaction times. | organic-chemistry.org |
| Cyanuric Chloride | Chlorination of Sulfonic Acid | Activating Agent | Used in one-pot, two-step protocols to form sulfonyl chlorides from sulfonic acids. | rsc.org |
Reactivity and Transformational Chemistry of 3 Benzyloxy Benzene 1 Sulfonyl Chloride
Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride group in 3-(benzyloxy)benzene-1-sulfonyl chloride is highly electrophilic. This characteristic allows it to readily react with various nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Nucleophilic Acyl Substitution Pathways.researchgate.net
The primary reaction pathway for this compound involves nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride group. This reactivity is the foundation for its use in synthesizing a diverse range of sulfonamide and sulfonate ester derivatives.
A cornerstone of the reactivity of this compound is its reaction with amines to form sulfonamides. wikipedia.orgcbijournal.com This reaction is a common and effective method for synthesizing sulfonamide derivatives and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netcbijournal.com
Both primary and secondary amines are suitable nucleophiles for the reaction with this compound to yield the corresponding sulfonamides. researchgate.netcbijournal.com The general reaction involves the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.com
Table 1: Examples of Sulfonamide Formation Reactions
| Amine | Product | Reaction Conditions | Yield (%) |
| Aniline | N-Phenylbenzenesulfonamide | Pyridine (B92270), 0-25 °C | 100% cbijournal.com |
| p-Toluidine | N-(p-Tolyl)tosylamide | Pyridine, 0-25 °C | Quantitative cbijournal.com |
| Benzylamine | N-Benzyl-p-toluenesulfonamide | CH₂Cl₂, TEA, PPh₃, 0 °C | 62% nih.gov |
| Cyclopentylamine | N-Cyclopentyl-p-toluenesulfonamide | CH₂Cl₂, TEA, PPh₃, 0 °C | ~50-60% nih.gov |
| tert-Butylamine | N-(tert-Butyl)-p-toluenesulfonamide | CH₂Cl₂, TEA, PPh₃, 0 °C | Excellent nih.gov |
Note: The table provides examples with related sulfonyl chlorides to illustrate the general reactivity.
The efficiency of sulfonamide formation is influenced by both steric and electronic factors. Sterically hindered amines may react more slowly with the sulfonyl chloride. nih.gov However, in some cases, sterically hindered amines can still provide excellent yields of the corresponding sulfonamide. nih.gov
Electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially slowing down the reaction. cbijournal.com Conversely, electron-donating groups on the amine can enhance its reactivity. Similarly, the electrophilicity of the sulfonyl chloride is affected by substituents on the benzene (B151609) ring. nih.gov Electron-withdrawing groups on the aryl ring of the sulfonyl chloride can increase its reactivity towards nucleophiles. nih.govnih.gov
In molecules with multiple amine groups, the regioselectivity of the sulfonylation reaction can be a critical factor. The less sterically hindered or more nucleophilic amine will typically react preferentially. For instance, in the presence of a sterically bulky sulfonyl chloride, the reaction may favor the less sterically hindered amine. youtube.com
When chiral amines are used as nucleophiles, the formation of diastereomeric sulfonamides is possible. However, in some reported reactions involving chiral amines and sulfonyl chlorides, no significant diastereoselectivity was observed. nih.gov
This compound can also react with alcohols and phenols to form sulfonate esters. wikipedia.org This reaction is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The reaction is typically performed in the presence of a base, such as pyridine, to activate the alcohol and neutralize the HCl produced. youtube.com
The reaction proceeds with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com This process generally occurs with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com
Table 2: Synthesis of Sulfonate Esters
| Alcohol/Phenol | Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) |
| Phenol | Benzenesulfonyl chloride | Phenyl benzenesulfonate | Pyridine | Good to Excellent researchgate.net |
| 3,5-Dimethylphenol | Benzenesulfonyl chloride | 3,5-Dimethylphenyl benzenesulfonate | Pyridine | 90% researchgate.net |
| Isopropyl alcohol | Benzenesulfonyl chloride | Isopropyl benzenesulfonate | Sodium alkoxide, then sulfonyl chloride | 70-85% google.com |
| Various alcohols | Toluenesulfonyl chloride | Alkyl tosylates | Yb(OTf)₃ catalyst | High organic-chemistry.org |
Note: The table includes examples with related sulfonyl chlorides to demonstrate the general synthetic utility.
Conversion to Sulfinamides through Reductive Methodologies
The direct conversion of arylsulfonyl chlorides, such as this compound, to sulfinamides can be achieved through in situ reduction. A notable method involves the use of a reducing agent in the presence of an amine. For instance, a general procedure for synthesizing sulfinamides from sulfonyl chlorides has been developed using triphenylphosphine (B44618) as the reducing agent and an amine in the presence of triethylamine (B128534) (TEA) in a dichloromethane (B109758) (CH2Cl2) solution at 0 °C. nih.govacs.org
While specific examples for this compound are not detailed, the general methodology is broad in scope. nih.govacs.org The process involves the slow addition of a solution containing the amine, TEA, and triphenylphosphine to a solution of the sulfonyl chloride. acs.org This one-pot reductive amination provides a straightforward route to sulfinamides, which are valuable intermediates in asymmetric synthesis. nih.gov
Table 1: General Conditions for Reductive Conversion to Sulfinamides
| Reagents | Stoichiometry (relative to sulfonyl chloride) | Solvent | Temperature |
|---|---|---|---|
| Amine, Triethylamine (TEA), Triphenylphosphine (PPh3) | 1.0 eq (Amine), 2.0 eq (TEA), 1.0 eq (PPh3) | Dichloromethane (CH2Cl2) | 0 °C |
Data derived from general methodologies for arylsulfonyl chlorides. acs.org
Radical-Mediated Reactions
Sulfonyl chlorides can serve as precursors for sulfonyl radicals under appropriate conditions, which can then participate in various addition and substitution reactions. Although specific studies on radical-mediated reactions of this compound are not prevalent in the searched literature, the general reactivity of arylsulfonyl chlorides suggests its potential to undergo such transformations. These reactions are often initiated by thermal or photochemical methods, or through the use of radical initiators. magtech.com.cnrsc.org For example, the addition of sulfonyl radicals to alkenes and alkynes is a known process. magtech.com.cn
Ionic-Mediated Reactions
Ionic-mediated reactions of this compound are dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles in nucleophilic substitution reactions.
Common ionic-mediated reactions include:
Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct, yields the corresponding sulfonamides. researchgate.net
Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.
The benzyloxy group, being an activating group, can also influence electrophilic aromatic substitution on the benzene ring under acidic conditions.
Cycloaddition and Annulation Reactions
Arylsulfonyl chlorides can participate in cycloaddition and annulation reactions. For instance, under certain conditions, they can react with alkenes to form [2+2] annulation products. magtech.com.cn While specific examples involving this compound are not explicitly documented, its structural similarity to other arylsulfonyl chlorides suggests it could undergo similar transformations.
Diversification via Chlorosulfonylation, Sulfenylation, and Arylation
The core structure of this compound can be diversified through several synthetic strategies.
Chlorosulfonylation: While this compound is itself a product of chlorosulfonylation, further substitution on the aromatic ring is possible. The existing benzyloxy and sulfonyl chloride groups will direct incoming electrophiles. The benzyloxy group is an ortho-, para-director, while the sulfonyl chloride group is a meta-director. rutgers.edu
Sulfenylation: Arylsulfonyl chlorides can be used as reagents for the sulfenylation of other molecules. magtech.com.cn For example, the reaction of aromatic compounds with sulfinic esters (which can be derived from sulfonyl chlorides) in the presence of a Lewis acid can lead to the formation of asymmetrical sulfoxides. scispace.com
Arylation: Palladium-catalyzed reactions have been developed for the cross-coupling of arylsulfonyl chlorides with various partners. These reactions often proceed via desulfonylation, where the sulfonyl chloride group acts as a leaving group, allowing for the formation of new carbon-carbon bonds. nih.gov
Reactions with Unsaturated Substrates
The reactivity of arylsulfonyl chlorides with a variety of unsaturated compounds is well-documented and can be extrapolated to this compound. magtech.com.cn
Alkenes and Alkynes: Arylsulfonyl chlorides can add across the double or triple bonds of alkenes and alkynes under radical or ionic conditions to yield chloro- and sulfonyl-functionalized products. magtech.com.cn
Aromatic and Heteroaromatic Systems: In the presence of a Lewis acid catalyst, arylsulfonyl chlorides can undergo Friedel-Crafts type reactions with electron-rich aromatic and heteroaromatic compounds to form diaryl sulfones. uoanbar.edu.iq
Imines and Carbonyl Compounds: Reactions with imines can lead to the formation of N-sulfonylated products. magtech.com.cn With carbonyl compounds, particularly enolizable ketones, arylsulfonyl chlorides can react at the alpha-position. The Vilsmeier-Haack reaction, for instance, uses a reagent formed from DMF and an acid chloride (like POCl3, analogous to a sulfonyl chloride) to formylate aromatic rings. stackexchange.com
Transformations Involving the Benzyloxy Functional Group
The benzyloxy group (–OCH2Ph) in this compound offers another site for chemical modification. The most common transformation involving this group is its cleavage.
Debenzylation: The benzyl (B1604629) ether linkage can be cleaved through various methods, most notably catalytic hydrogenation. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen atmosphere to yield the corresponding phenol, 3-hydroxybenzene-1-sulfonyl chloride, and toluene (B28343). This deprotection strategy is a fundamental tool in organic synthesis, allowing for the unmasking of a hydroxyl group at a desired stage.
Table 2: Potential Transformation of the Benzyloxy Group
| Reaction | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenolysis (Debenzylation) | H2, Pd/C | 3-Hydroxybenzene-1-sulfonyl chloride |
This represents a standard and expected transformation for a benzyloxy group.
Selective Cleavage and Deprotection Strategies
Common strategies for the cleavage of benzyl ethers, which are applicable to this compound, include catalytic hydrogenation, acid-catalyzed cleavage, and oxidative methods. organic-chemistry.org
Palladium-Catalyzed Hydrogenation: This is a widely used and often mild method for benzyl ether cleavage. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process yields the deprotected phenol and toluene as a byproduct. organic-chemistry.org For substrates containing other reducible functional groups, such as alkenes or alkynes, a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) can be employed to increase selectivity. organic-chemistry.org
Acid-Catalyzed Cleavage: Strong acids can be used to cleave benzyl ethers. However, this method's applicability is restricted to substrates that can withstand harsh acidic conditions and lack other acid-sensitive functional groups. organic-chemistry.org
Oxidative Cleavage: An alternative route involves the oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to release the free phenol. organic-chemistry.org Furthermore, certain oxidizing agents can directly cleave benzyl ethers. For instance, p-methoxybenzyl ethers are susceptible to cleavage by single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a reactivity enhanced by the electron-donating methoxy (B1213986) group. organic-chemistry.org Recent developments have shown that even simple benzyl ethers can be deprotected using DDQ under photoirradiation. organic-chemistry.org
The following table summarizes common deprotection strategies for the benzyloxy group.
| Deprotection Strategy | Reagents & Conditions | Products | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Phenol, Toluene | Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes) unless a transfer agent is used. organic-chemistry.org |
| Acid-Catalyzed Cleavage | Strong Acids (e.g., HBr, HI) | Phenol, Benzyl Halide | Limited to substrates stable under strongly acidic conditions. organic-chemistry.org |
| Oxidative Cleavage | 1. Oxidation (e.g., RuCl₃/NaIO₄) 2. Basic Hydrolysis | Phenol | Two-step process; useful when hydrogenation is not feasible. organic-chemistry.org |
| Direct Oxidative Cleavage | DDQ, Photoirradiation | Phenol, Benzaldehyde | A more recent method applicable to simple benzyl ethers. organic-chemistry.org |
Stability and Compatibility with Diverse Reaction Conditions
The stability of this compound is a critical factor in its storage and handling, as well as its compatibility with various reagents and reaction conditions. The sulfonyl chloride functional group is inherently reactive and susceptible to hydrolysis.
The presence of the bulky benzyloxy substituent may offer some enhanced stability against hydrolysis when compared to simpler, un-substituted aromatic sulfonyl chlorides like benzenesulfonyl chloride, which is known to be highly sensitive to moisture. However, care must still be taken to use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during reactions to prevent hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.
The compound's compatibility with different reaction conditions is a balance between the reactivity of the sulfonyl chloride and the stability of the benzyloxy ether linkage.
Nucleophilic Substitution: The primary reaction of the sulfonyl chloride group is nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides (with amines) or sulfonate esters (with alcohols). These reactions are typically robust and form the basis of the compound's utility as a synthetic intermediate.
Temperature Stability: Elevated temperatures can pose a risk. For instance, during sulfonation reactions to synthesize related compounds, high temperatures can lead to a loss of regioselectivity due to over-sulfonation. While specific data for this compound is limited, other sulfonyl chlorides have shown decomposition over time even at low temperatures; for example, 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride decomposed by 18% after one week at -20 °C. rsc.org
Aqueous Workup: Despite the sensitivity to hydrolysis, procedures for the synthesis of analogous compounds like benzenesulfonyl chloride involve washing with water or saturated sodium bicarbonate solutions during workup to remove acidic impurities. orgsyn.org This suggests a degree of stability that allows for controlled aqueous processing, after which the compound is typically purified by distillation under reduced pressure to remove any residual water or volatile impurities. orgsyn.org
Electronic and Steric Influence of the Benzyloxy Group on Reaction Outcomes
The benzyloxy substituent profoundly influences the reactivity of both the aromatic ring and the sulfonyl chloride functional group through a combination of electronic and steric effects.
Electronic Influence: The oxygen atom of the benzyloxy group is electron-donating through resonance, which has two major consequences:
Activation of the Aromatic Ring: The benzyloxy group activates the benzene ring towards electrophilic aromatic substitution reactions, such as nitration or halogenation. This activating effect is a general feature of alkoxy groups on a benzene ring.
Directing Effect: As an ortho-, para-director, the benzyloxy group influences the position of incoming electrophiles. In the synthesis of this compound itself via sulfonation, the directing effect of the benzyloxy group is crucial for achieving the desired regioselectivity.
Steric Influence: The steric bulk of the benzyloxy group, particularly the phenylmethyl portion, can hinder the approach of reagents to certain positions on the molecule.
Reaction at the Sulfonyl Chloride: The benzyloxy group is positioned meta to the sulfonyl chloride, which places it at a distance where it is less likely to cause significant steric hindrance for incoming nucleophiles attacking the sulfur atom.
Reactions on the Aromatic Ring: The steric bulk can influence the regioselectivity of reactions on the aromatic ring. While the electronic effect directs electrophiles to the ortho and para positions, the size of the benzyloxy group may sterically disfavor substitution at the adjacent ortho positions (positions 2 and 4), potentially favoring substitution at the less hindered para position (position 5, relative to the benzyloxy group).
Impact on Stability: As mentioned previously, bulky substituents can enhance the stability of the sulfonyl chloride group against hydrolysis by sterically shielding it from the approach of water molecules. Studies on other systems, such as the reactions of benzyl potassium species with carbon monoxide, have demonstrated that steric encumbrance on the benzyl group dramatically impacts reaction pathways, favoring intramolecular cyclization over dimerization as steric bulk increases. nih.govresearchgate.netbham.ac.uk This principle highlights how the steric profile of the benzyloxy group can dictate reaction outcomes by favoring certain geometric approaches of reactants.
The interplay of these effects is summarized in the table below.
| Feature of Benzyloxy Group | Effect | Consequence on Reactivity |
| Electronic | Electron-donating via resonance | Activates the benzene ring towards electrophilic substitution. |
| Ortho, para-directing | Influences the regioselectivity of electrophilic aromatic substitution. | |
| Steric | Bulky substituent | May sterically hinder reactions at adjacent (ortho) positions on the ring. nih.gov |
| Can enhance stability by shielding the sulfonyl chloride group from hydrolysis. |
Applications of 3 Benzyloxy Benzene 1 Sulfonyl Chloride in Advanced Synthetic Methodologies
Building Block for Complex Molecular Architectures and Scaffolds
The intrinsic reactivity of the sulfonyl chloride group, combined with the benzyloxy moiety, makes 3-(Benzyloxy)benzene-1-sulfonyl chloride a versatile building block for the synthesis of complex molecules and scaffolds. The sulfonyl chloride functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamide and sulfonate ester linkages. This reactivity is fundamental to its application in medicinal chemistry and materials science for creating elaborate molecular frameworks.
Sulfonamides, in particular, are a well-established pharmacophore found in a multitude of therapeutic agents. The synthesis of these compounds is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions orgsyn.org. This reaction allows for the incorporation of the 3-(benzyloxy)benzenesulfonyl moiety into larger, more complex structures, serving as a key component in the design of novel drug candidates orgsyn.org. The benzyloxy group can also be a handle for further functionalization or can be deprotected to reveal a phenol (B47542), adding another layer of synthetic versatility. The use of substituted sulfonyl chlorides is crucial for creating molecules with specific binding interactions and for adjusting properties like lipophilicity in drug design orgsyn.org.
Precursor for Solid-Phase Organic Synthesis and Supported Reagents
The principles of solid-phase organic synthesis (SPOS) have revolutionized the construction of complex molecules by simplifying purification processes and enabling automation. In this context, this compound serves as a valuable precursor for the development of polymer-supported reagents, which offer significant advantages in terms of handling, safety, and purification.
Sulfonyl chloride functionalized resins are key intermediates in solid-phase synthesis, acting as a solid support onto which various molecules can be anchored and chemically transformed. These resins are typically prepared by functionalizing a polymer backbone, such as polystyrene, with sulfonyl chloride groups soton.ac.ukchemimpex.comchemimpex.com.
The synthesis of these resins involves the chemical modification of a starting polymer. For instance, a polystyrene resin can be subjected to chlorosulfonation to introduce the -SO₂Cl group onto the aromatic rings of the polymer. Alternatively, monomers containing the sulfonyl chloride functionality can be co-polymerized to generate the desired resin. The loading capacity, which refers to the amount of reactive sites per gram of resin, is a critical parameter that is carefully controlled during synthesis chemimpex.comchemimpex.com.
Table 1: Properties of Typical Sulfonyl Chloride Resins
| Property | Description | Typical Values |
|---|---|---|
| Support | The polymer backbone of the resin. | Polystyrene, Versabeads™ |
| Functional Group | The reactive chemical moiety. | -SO₂Cl |
| Loading Capacity | Moles of functional group per gram of resin. | 1.0 - 3.0 mmol/g chemimpex.comchemimpex.com |
| Mesh Size | Particle size distribution of the resin beads. | 100 - 400 mesh chemimpex.comchemimpex.com |
| Cross-linking | Percentage of divinylbenzene (DVB) in polystyrene resins. | 2% DVB chemimpex.com |
These functionalized resins serve as a solid-phase platform for a variety of chemical transformations, including peptide synthesis and the creation of combinatorial libraries for drug discovery chemimpex.comchemimpex.com.
One of the significant applications of sulfonyl chloride resins is in the preparation of polymer-supported diazo-transfer reagents. Diazo compounds are highly valuable synthetic intermediates, but their preparation often involves hazardous reagents like sulfonyl azides, which can be explosive.
By anchoring the sulfonyl group to a solid support, the risks associated with sulfonyl azides are significantly mitigated. A sulfonyl chloride resin can be readily converted to a polymer-supported sulfonyl azide by reaction with an azide salt, such as sodium azide soton.ac.uk. This supported reagent can then be used in diazo-transfer reactions with compounds containing active methylene groups to produce α-diazo carbonyl compounds organic-chemistry.org.
The advantages of using a polymer-supported reagent in this context are numerous:
Enhanced Safety : The polymer matrix isolates the reactive azide groups, reducing the risk of explosion soton.ac.uk.
Simplified Purification : The resin-bound byproduct, a polystyrene-bound benzenesulfonamide, can be easily removed by simple filtration, eliminating the need for aqueous workups or chromatography.
Efficiency : In many cases, the solid-phase reaction provides yields that are comparable to or even higher than solution-phase methods organic-chemistry.org.
A notable example is the 'Sulfonyl-Azide-Free' (SAFE) diazo transfer protocol, which generates the diazo-transfer reagent in situ from a sulfonyl chloride, sodium azide, and potassium carbonate in an aqueous medium, further enhancing the safety and practicality of the process for less reactive substrates organic-chemistry.org.
Reagent in Carboxylic Acid Activation and Related Transformations
While not a direct activating agent for carboxylic acids in the same manner as peptide coupling reagents, this compound is a key electrophile in transformations that are related to carboxylic acid derivatives, namely the formation of amides and esters. The high reactivity of the sulfonyl chloride group towards nucleophiles is the basis for these applications.
The most common method for forming amides and esters from carboxylic acids involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride fishersci.co.uk. However, benzenesulfonyl chloride and its derivatives can react directly with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct orgsyn.orgcbijournal.com. Similarly, sulfonate esters can be synthesized through the O-sulfonylation of alcohols or phenols with a sulfonyl chloride in the presence of a base like triethylamine (B128534) researchgate.netresearchgate.net.
Table 2: General Conditions for Sulfonamide and Sulfonate Ester Synthesis
| Transformation | Nucleophile | Reagents | Solvent | Base | Yield |
|---|---|---|---|---|---|
| Sulfonamide Synthesis | Primary/Secondary Amine | Benzenesulfonyl chloride | Dichloromethane (B109758) (DCM) | Triethylamine (TEA) | Good to Excellent cbijournal.com |
| Sulfonate Ester Synthesis | Phenol | Benzenesulfonyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | Good to Excellent researchgate.netresearchgate.net |
These reactions underscore the role of sulfonyl chlorides as powerful electrophilic partners for a range of nucleophiles, enabling the construction of key functional groups in complex molecules.
Precursor for the Synthesis of Novel Sulfonyl-Containing Compounds
This compound is a valuable precursor for a diverse array of novel sulfonyl-containing compounds, primarily sulfonamides and sulfonate esters. These classes of compounds are of significant interest due to their wide range of biological activities and applications.
The synthesis of novel sulfonamides is a particularly active area of research. By reacting this compound with various primary and secondary amines, chemists can generate extensive libraries of new chemical entities for biological screening. For example, novel sulfonamides have been synthesized by reacting p-toluenesulfonyl chloride with amino acids and drugs containing amino groups in an aqueous medium under controlled pH nih.gov. This methodology can be readily adapted for this compound to create derivatives with unique structural and electronic properties conferred by the benzyloxy group.
Similarly, the reaction with various alcohols and phenols leads to the formation of novel sulfonate esters. Research has shown that a wide range of sulfonyl chlorides, bearing both electron-donating and electron-withdrawing groups, can be effectively reacted with diverse phenols to produce sulfonate esters in good to excellent yields researchgate.net. The benzyloxy substituent on the benzene (B151609) ring of this compound influences the reactivity and properties of the resulting sulfonate esters.
The development of new synthetic methods continues to expand the utility of sulfonyl chlorides. For instance, environmentally friendly methods for sulfonamide synthesis are being explored, such as using sodium dichloroisocyanurate dihydrate as an oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines researchgate.net. Such innovative approaches enhance the accessibility and utility of precursors like this compound for creating novel sulfonyl-containing compounds.
Table 3: Examples of Novel Sulfonyl-Containing Compound Classes
| Compound Class | Synthetic Precursor | Key Reaction | Potential Applications |
|---|---|---|---|
| Novel Sulfonamides | This compound + Amine | Nucleophilic Substitution | Antibacterial agents, Anti-influenza agents, Kinase inhibitors nih.govnih.gov |
| Novel Sulfonate Esters | This compound + Alcohol/Phenol | O-Sulfonylation | Pharmaceutical intermediates, Organic synthesis building blocks researchgate.netnih.gov |
| Sulfonyl Azides | this compound + Azide Salt | Nucleophilic Substitution | Diazo-transfer reagents soton.ac.ukorganic-chemistry.org |
Advanced Analytical and Computational Investigations of 3 Benzyloxy Benzene 1 Sulfonyl Chloride
Spectroscopic Characterization for Elucidating Reaction Mechanisms and Advanced Structural Details
Spectroscopic techniques are indispensable for the structural elucidation and reaction monitoring of 3-(benzyloxy)benzene-1-sulfonyl chloride. Each method offers a unique window into the molecule's features, from the connectivity of its atoms to the nature of its chemical bonds and electronic transitions.
High-resolution NMR spectroscopy is a powerful tool for confirming the precise structure of this compound and for tracking its transformation during chemical reactions. nih.govmdpi.com By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, one can deduce the electronic environment of each nucleus and map the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons on the benzene (B151609) ring attached to the sulfonyl chloride group are expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the -SO₂Cl group. acdlabs.com The benzylic protons (-CH₂-) would appear as a characteristic singlet, while the protons of the benzyl (B1604629) group's phenyl ring and the substituted ring would exhibit complex multiplets.
The ¹³C NMR spectrum provides complementary information. The carbon atom directly bonded to the sulfonyl chloride group would be highly deshielded. The chemical shifts of the aromatic carbons reveal the influence of both the benzyloxy and sulfonyl chloride substituents.
During a reaction, such as the formation of a sulfonamide, NMR can be used to monitor the disappearance of the starting material's signals and the appearance of new signals corresponding to the product. For instance, the chemical environment of the aromatic protons adjacent to the sulfonyl group would change significantly upon conversion of the sulfonyl chloride to a sulfonamide, providing clear mechanistic evidence of the transformation. up.ac.za
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on the analysis of similar structures like benzenesulfonyl chloride and substituted benzene derivatives. chemicalbook.comchemicalbook.com Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (protons on the sulfonyl chloride-bearing ring) | 7.5 - 8.2 | Multiplet (m) |
| Aromatic H (protons on the benzyl phenyl ring) | 7.2 - 7.5 | Multiplet (m) |
| Benzylic H (-O-CH₂-Ph) | ~5.2 | Singlet (s) |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (C-SO₂Cl) | 140 - 145 |
| Aromatic C (C-O) | 155 - 160 |
| Aromatic C (other carbons on both rings) | 115 - 135 |
| Benzylic C (-O-CH₂-Ph) | ~70 |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. uni.lu It is also invaluable for monitoring the real-time progress of reactions by detecting reactants, intermediates, and products in complex mixtures. purdue.edupurdue.edunih.govrsc.org
In the mass spectrum of the title compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula C₁₃H₁₁ClO₃S. A key feature would be the isotopic pattern of the molecular ion, showing a smaller [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). acdlabs.com
Fragmentation analysis provides structural information. Common fragmentation pathways would include the cleavage of the benzyl group, giving a prominent peak at m/z 91 corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, and the loss of the chlorine atom. Other fragments would arise from the cleavage of the sulfonyl group. Predicted collision cross-section values for various adducts can further aid in structural confirmation. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Adduct Type | Predicted m/z | Notes |
| C₁₃H₁₁ClO₃S | [M]⁺ | 282.01 | Molecular Ion |
| C₁₃H₁₁ClO₃S | [M+H]⁺ | 283.02 | Protonated Molecule uni.lu |
| C₁₃H₁₁ClO₃S | [M+Na]⁺ | 305.00 | Sodium Adduct uni.lu |
| C₇H₇ | [C₇H₇]⁺ | 91.05 | Tropylium cation, characteristic of a benzyl group docbrown.info |
| C₆H₄(OCH₂Ph)SO₂ | [M-Cl]⁺ | 247.05 | Loss of Chlorine |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sparkl.menih.gov For this compound, the IR spectrum provides a distinct "fingerprint" based on the vibrational frequencies of its bonds. nih.gov
Key characteristic absorption bands confirm the presence of the main functional groups:
Sulfonyl Chloride (-SO₂Cl): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the ranges of 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹, respectively. acdlabs.com The presence and intensity of these peaks are definitive for the sulfonyl chloride moiety.
Aromatic Rings: C-H stretching vibrations for sp² hybridized carbons typically appear just above 3000 cm⁻¹. libretexts.org Aromatic C=C in-ring stretching vibrations produce several peaks in the 1450-1600 cm⁻¹ region. libretexts.org
Ether (-C-O-C-): A strong C-O stretching band is expected around 1250 cm⁻¹ for the aryl ether linkage.
During a reaction, such as hydrolysis of the sulfonyl chloride to a sulfonic acid, IR spectroscopy can clearly show the disappearance of the characteristic -SO₂Cl peaks and the appearance of a very broad O-H stretching band for the sulfonic acid group (around 2500-3300 cm⁻¹). nih.gov
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1410 | Strong |
| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1160 - 1204 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium-Weak |
| Aryl Ether (C-O) | Stretch | ~1250 | Strong |
| Benzyl C-H | Stretch | 2850 - 3000 | Medium |
UV-Visible spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems. hnue.edu.vnlibretexts.org The benzene ring acts as a chromophore, and its absorption spectrum is sensitive to substituents. up.ac.zanist.gov
For this compound, the spectrum is a result of the combined effects of the electron-donating benzyloxy group (-OCH₂C₆H₅) and the electron-withdrawing sulfonyl chloride group (-SO₂Cl) on the benzene π-system. The benzyloxy group, being an activating group, tends to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene (λₘₐₓ ≈ 255 nm). ijermt.org The electron-withdrawing sulfonyl chloride group would typically cause a hypsochromic (blue) shift. ijermt.org The resulting spectrum reflects the net electronic effect of these competing groups on the HOMO-LUMO energy gap. Any reaction that alters these substituent groups, such as converting the sulfonyl chloride to a sulfonamide, will perturb the electronic structure and lead to a predictable shift in the absorption maximum, which can be monitored to follow reaction kinetics.
Theoretical and Computational Chemistry Studies
Computational chemistry provides a theoretical framework to predict and understand the behavior of molecules, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. mdpi.com For this compound, DFT calculations can predict a range of properties, including molecular geometry, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).
The analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is particularly important for predicting reactivity. nih.gov The LUMO is likely localized around the electrophilic sulfur atom of the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack. The electrostatic potential map would visually confirm this, showing a region of positive potential (electron deficiency) around the sulfur atom.
Furthermore, DFT is instrumental in studying reaction mechanisms. It can be used to calculate the energy profiles of reaction pathways, including the structures and energies of transition states. mdpi.com For example, in the reaction of this compound with an amine, DFT can model the transition state of the nucleophilic attack on the sulfur atom, helping to elucidate the reaction kinetics and the factors that influence the reaction rate.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate complex quantum mechanical wavefunctions into the familiar language of chemical bonding concepts, such as lone pairs, bonds, and antibonding orbitals. researchgate.netwalisongo.ac.id This analysis provides a detailed picture of electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. researchgate.net For this compound, NBO analysis elucidates the intricate electronic interplay between the benzyloxy group, the aromatic ring, and the highly electrophilic sulfonyl chloride moiety.
The primary focus of NBO analysis in this context is to quantify the donor-acceptor interactions. These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. researchgate.net
In the case of this compound, key electronic interactions would include:
Donation from oxygen lone pairs: The lone pair orbitals (LP) of the ether oxygen in the benzyloxy group can donate electron density to the antibonding π* orbitals of the benzene ring. This delocalization contributes to the stability of the molecule and influences the electron density of the aromatic system.
Interactions involving the sulfonyl group: The antibonding orbitals associated with the S=O and S-Cl bonds (σ) are significant acceptors. Electron donation from the π orbitals of the benzene ring into these σ orbitals can occur, influencing the reactivity of the sulfonyl chloride group.
Intra-ring delocalization: The π-system of the benzene ring itself features strong delocalization, which is fundamental to its aromatic character. NBO analysis can quantify these resonant structures.
These intramolecular charge transfers are crucial for understanding the molecule's structure, stability, and reactivity. The calculated stabilization energies highlight the most significant electronic delocalizations that govern its chemical behavior.
Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (O) of Benzyloxy | π* (C-C) of Benzene Ring | High | Resonance/Hyperconjugation |
| π (C-C) of Benzene Ring | σ* (S-Cl) | Moderate | Hyperconjugation |
| π (C-C) of Benzene Ring | σ* (S=O) | Moderate | Hyperconjugation |
| LP (Cl) | σ* (S-C) | Low | Hyperconjugation |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It is an invaluable tool for predicting and understanding a molecule's reactivity, particularly its behavior in electrophilic and nucleophilic reactions. nih.gov The MEP map is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential. researchgate.net
Red regions signify areas of negative electrostatic potential, rich in electrons, and are indicative of nucleophilic sites (e.g., lone pairs).
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and correspond to electrophilic sites.
Green and yellow regions indicate intermediate or near-neutral potential.
For this compound, the MEP map provides clear insights into its reactive sites. The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group, significantly influencing the charge distribution across the molecule. magtech.com.cn The most prominent feature on the MEP map would be a large, intensely blue region centered on the sulfur atom. This high positive potential makes the sulfur atom the primary electrophilic center, highly susceptible to attack by nucleophiles. This is the basis for the characteristic reactions of sulfonyl chlorides to form sulfonamides and sulfonate esters. wikipedia.org
Conversely, regions of high electron density (red) are expected around the two oxygen atoms of the sulfonyl group and the ether oxygen of the benzyloxy group, due to their high electronegativity and the presence of lone pairs. The benzene rings will exhibit a mix of potentials, with the π-electron clouds generally creating a region of negative potential above and below the plane of the rings.
Predicted MEP Values for Key Regions of this compound
| Molecular Region/Atom | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Sulfur (S) Atom | Highly Positive | Blue | Primary Electrophilic Site |
| Sulfonyl (S=O) Oxygens | Highly Negative | Red | Nucleophilic Site |
| Chlorine (Cl) Atom | Slightly Negative/Neutral | Yellow/Green | Leaving Group |
| Benzyloxy (C-O-C) Oxygen | Negative | Red | Nucleophilic Site |
| Aromatic Rings (π-system) | Negative (above/below plane) | Red/Yellow | Site for π-stacking/Cation-π interactions |
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility and dynamic behavior of this compound are critical to understanding its interactions and reactivity. These aspects are investigated through conformational analysis and molecular dynamics (MD) simulations.
Conformational Analysis aims to identify the stable, low-energy spatial arrangements (conformers) of the molecule. For this compound, the key degrees of freedom are the torsion angles around the flexible ether linkage (C-O-CH₂) and the orientation of the sulfonyl chloride group relative to the benzene ring.
The C-O-C-C dihedral angle of the benzyloxy group determines the position of the terminal phenyl ring relative to the rest of the molecule.
The C-C-S-Cl dihedral angle dictates the orientation of the reactive sulfonyl chloride head.
Computational methods can scan these rotational barriers to map the potential energy surface and identify the global and local energy minima, which correspond to the most populated conformations. researchgate.net
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's motion. nih.govelsevierpure.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational transitions in a simulated environment (e.g., in a solvent like water or an organic solvent) over time. nih.govpku.edu.cn For this compound, MD simulations can reveal:
The stability of different conformers and the timescale of transitions between them.
The root mean square fluctuation (RMSF) of atoms, indicating which parts of the molecule are most flexible. nih.gov
The solvent's influence on the molecule's conformation and the accessibility of the electrophilic sulfur atom.
These simulations offer insights into how the molecule behaves in a realistic chemical environment, which is essential for predicting its interaction with other reactants or biological targets.
Future Research Directions and Academic Perspectives
Development of Green Chemistry Approaches for 3-(Benzyloxy)benzene-1-sulfonyl chloride Synthesis and Utilization
The principles of green chemistry are increasingly pivotal in the synthesis and application of sulfonyl chlorides. Traditional methods often rely on harsh reagents and produce significant waste. organic-chemistry.org Future research is geared towards developing more environmentally benign alternatives.
Sustainable Synthesis Strategies:
A primary focus is the replacement of hazardous reagents. For instance, methods using N-chlorosuccinimide (NCS) as a chlorinating agent offer a milder and safer alternative to traditional agents. organic-chemistry.org The byproduct, succinimide, can be recycled, further enhancing the sustainability of the process. organic-chemistry.org Another promising avenue is the use of aqueous conditions for the preparation of arylsulfonyl chlorides from diazonium salts, which can improve safety, scalability, and reduce environmental impact. researchgate.net The low solubility of sulfonyl chlorides in water protects them from hydrolysis and allows for direct precipitation from the reaction mixture in high yields. researchgate.net
The use of alternative, sustainable solvents is also a key research area. rsc.orgresearchgate.net Studies have shown the successful synthesis of sulfonamides from in situ generated sulfonyl chlorides in solvents like water, ethanol, and glycerol. rsc.orgresearchgate.net These approaches often feature simpler workup procedures, such as filtration, minimizing the use of organic solvents for extraction and purification. rsc.orgresearchgate.net
Photocatalysis represents a frontier in green synthesis, utilizing visible light to drive chemical reactions under mild conditions. nih.govacs.orgnih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide), are being explored for the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govacs.orgnih.gov These catalysts are often metal-free, recyclable, and can operate at room temperature, offering a sustainable alternative to traditional methods that may require transition metal catalysts. nih.govacs.orgnih.gov
Eco-Friendly Utilization:
The development of one-pot syntheses where this compound is generated and then immediately reacted with a nucleophile in the same vessel minimizes waste and improves efficiency. rsc.orgresearchgate.net Research into the biodegradability and environmental impact of the resulting sulfonamides and other derivatives is also crucial to ensure that their entire lifecycle aligns with green chemistry principles. nbinno.com
| Green Chemistry Approach | Key Advantages | Relevant Research Focus |
| Alternative Reagents | Milder reaction conditions, reduced toxicity, potential for recycling. | N-chlorosuccinimide, sodium dichloroisocyanurate dihydrate. organic-chemistry.orgrsc.orgresearchgate.net |
| Sustainable Solvents | Reduced use of volatile organic compounds (VOCs), simplified workup. | Water, ethanol, glycerol, deep eutectic solvents (DES). rsc.orgresearchgate.net |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, high functional group tolerance. | Heterogeneous, metal-free catalysts like potassium poly(heptazine imide). nih.govacs.orgnih.gov |
| Process Intensification | Reduced waste, improved energy efficiency, safer processes. | One-pot reactions, continuous flow synthesis. rsc.orgresearchgate.netsemanticscholar.orgnih.govdurham.ac.uk |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for reactions involving this compound is a vibrant area of research. The goal is to enhance reaction rates, improve yields, and control selectivity.
Transition Metal Catalysis:
Ruthenium-based catalysts have shown promise in mediating C-H functionalization reactions with arylsulfonyl chlorides. acs.orgnih.govnih.gov These catalysts can direct the sulfonylation to specific positions on an aromatic ring, offering a level of regiocontrol that is difficult to achieve with traditional methods. acs.orgnih.gov For instance, ruthenium catalysts can facilitate remote C-H sulfonylation, a reaction of significant synthetic utility. acs.orgnih.gov Mechanistic studies suggest that these reactions proceed through a ruthenametallacycle intermediate formed via C-H bond activation. acs.org
Photoredox Catalysis:
As mentioned in the context of green chemistry, photoredox catalysis offers a powerful tool for activating sulfonyl chlorides under mild conditions. nih.govacs.orgnih.gov Visible-light-mediated approaches can generate aryl radicals from sulfonyl chlorides, which can then participate in a variety of coupling reactions. nih.govacs.org This strategy is particularly valuable for its high functional group tolerance. nih.govacs.orgnih.gov
Organocatalysis:
The use of small organic molecules as catalysts is an attractive alternative to metal-based systems. While not as extensively explored for sulfonyl chloride activation, the development of organocatalysts for these reactions is a promising future direction.
| Catalytic System | Mechanism of Action | Advantages |
| Ruthenium Complexes | Chelation-assisted C-H activation and formation of a metallacycle intermediate. acs.org | High regioselectivity, ability to perform remote C-H functionalization. acs.orgnih.gov |
| Photocatalysts (e.g., K-PHI) | Photoinduced electron transfer to generate reactive intermediates. nih.govacs.org | Mild reaction conditions, high functional group tolerance, use of a renewable energy source. nih.govacs.orgnih.gov |
| Copper Salts | Single electron transfer (SET) in Sandmeyer-type reactions. nih.govacs.org | Well-established for chlorosulfonylation of diazonium salts. nih.govacs.org |
Design of Derivatives with Tunable Reactivity and Application Scope
The versatility of the sulfonyl chloride functional group allows for the synthesis of a wide array of derivatives. A key area of future research is the rational design of these derivatives to have specific, tunable properties for a range of applications.
Pharmaceutical and Agrochemical Applications:
The sulfonamide linkage is a common motif in many biologically active compounds. nih.gov By systematically modifying the structure of this compound, for example, by introducing different substituents on the benzyloxy or the phenylsulfonyl rings, researchers can create libraries of new compounds for screening as potential drugs or agrochemicals. nih.gov The goal is to fine-tune properties such as binding affinity to a biological target, solubility, and metabolic stability.
Materials Science:
Derivatives of this compound are also being explored for applications in materials science. nbinno.comnbinno.com For example, they can be used to functionalize polymers to impart properties like enhanced thermal stability or flame retardancy. nbinno.comnbinno.com In the field of advanced coatings and specialized membranes, the precise incorporation of the benzyloxyphenylsulfonyl group can be used to tailor the material's surface properties. nbinno.comnbinno.com
Tunable Reactivity:
The reactivity of the sulfonyl chloride itself can be tuned by altering the electronic properties of the aromatic rings. Electron-withdrawing groups will generally increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups will decrease its reactivity. This principle can be used to design sulfonyl chlorides that are optimally reactive for a specific synthetic transformation, minimizing side reactions and improving yields.
Integration with Automation and High-Throughput Experimentation in Organic Synthesis
The integration of automation and high-throughput experimentation (HTE) is revolutionizing organic synthesis, and these technologies are being increasingly applied to the study of sulfonyl chlorides.
Continuous Flow Synthesis:
Continuous flow chemistry offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or use hazardous reagents. rsc.orgresearchgate.net The synthesis of aryl sulfonyl chlorides has been successfully demonstrated in continuous flow reactors. semanticscholar.orgnih.govdurham.ac.uk This approach allows for better control over reaction parameters such as temperature and reaction time, leading to improved safety, consistency, and scalability. rsc.orgresearchgate.net The small reactor volumes in flow systems can also lead to very high space-time yields. rsc.org
Automated Synthesis and Screening:
Automated systems can be used to perform a large number of reactions in parallel, which is invaluable for optimizing reaction conditions and for synthesizing libraries of derivatives for screening. mdpi.comresearchgate.net For example, a design of experiments (DOE) approach can be used to systematically vary parameters like temperature, reagent equivalents, and time to quickly identify the optimal conditions for a particular reaction. mdpi.comresearchgate.net This is often coupled with high-throughput analytical techniques to rapidly assess the outcomes of the reactions. acs.org
| Technology | Application in Sulfonyl Chloride Chemistry | Benefits |
| Continuous Flow Reactors | Synthesis of aryl sulfonyl chlorides. semanticscholar.orgnih.govdurham.ac.uk | Improved safety, better control over reaction parameters, enhanced scalability, higher space-time yields. rsc.orgresearchgate.net |
| Automated Synthesis Platforms | Reaction optimization and library synthesis. mdpi.comresearchgate.net | Increased efficiency, ability to rapidly screen a large number of conditions and substrates. acs.org |
| High-Throughput Screening (HTS) | Discovery of new reactions and catalysts, screening of derivative libraries for biological activity. | Accelerated discovery and development of new molecules and synthetic methods. |
Theoretical Contributions to the Understanding of Sulfonyl Chloride Chemistry
Theoretical and computational studies provide invaluable insights into the mechanisms of reactions involving sulfonyl chlorides, complementing experimental work and guiding future research.
Mechanistic Studies:
Quantum-chemical calculations can be used to model the potential energy surfaces of reactions, helping to elucidate the structures of transition states and intermediates. researchgate.netresearchgate.net For example, density functional theory (DFT) calculations have been used to study the chloride-chloride exchange reaction in arenesulfonyl chlorides, revealing that the reaction proceeds via a single transition state consistent with an SN2 mechanism. semanticscholar.org Such studies can help to explain the observed reactivity and selectivity of these compounds. semanticscholar.org
Predicting Reactivity:
Computational models can also be used to predict the reactivity of different sulfonyl chlorides. For instance, the effect of substituents on the rate of reaction can be rationalized and predicted by considering their electronic effects. semanticscholar.org This predictive capability is a powerful tool for designing new derivatives with desired reactivity profiles.
Solvent Effects:
Theoretical models can also be used to understand the role of the solvent in reactions of sulfonyl chlorides. For example, simulations of the hydrolysis of benzenesulfonyl chloride in water clusters have provided insights into the number of water molecules involved in the activated complex. researchgate.net This information is crucial for optimizing reaction conditions and for developing a deeper understanding of the reaction mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
